molecular formula C20H17N3O2 B2923651 1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea CAS No. 1171617-85-8

1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea

Cat. No. B2923651
CAS RN: 1171617-85-8
M. Wt: 331.375
InChI Key: BIEPKMYCPUMWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea, also known as NU6102, is a small molecule inhibitor of checkpoint kinase 1 (Chk1). Chk1 is a key regulator of the DNA damage response pathway, which is essential for maintaining genomic stability. Inhibition of Chk1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.

Scientific Research Applications

Fluorescent Sensors for Metal Ions

1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea has been explored as a fluorescent sensor for detecting metal ions, particularly mercury (Hg2+). Tayade et al. (2014) designed a urea-linked dipodal naphthalene-based fluorescent receptor that selectively responds to Hg2+ among various surveyed metal ions. This receptor has applications in live cell imaging and in determining Hg2+ content in real water samples (Tayade et al., 2014). Similarly, Yang et al. (2006) synthesized a naphthalene derivative with urea groups for detecting copper (Cu2+) ratiometrically, demonstrating the high selectivity and potential application in sensing technology (Yang et al., 2006).

Detection of Anions

This compound has also been utilized in developing sensors for anions. Thangadurai et al. (2013) synthesized a receptor using fluorenone and naphthalene moieties that exhibited colorimetric sensing properties for fluoride and pyrophosphate, distinguishing these anions from others (Thangadurai et al., 2013).

Structural and Conformational Studies

Conformational adjustments and self-assembly of related compounds have been a subject of interest. Baruah et al. (2023) and Phukan et al. (2016) discussed the structural characterization and photoluminescence of salts of urea and thiourea derivatives. These studies highlight the potential of such compounds in material science and crystal engineering (Baruah et al., 2023), (Phukan et al., 2016).

Biomarker Analysis

Research by Sams (2017) highlighted the use of urinary naphthol as a biomarker for assessing occupational and environmental exposure, demonstrating the relevance of naphthalene derivatives in environmental and health studies (Sams, 2017).

Drug Development

In pharmaceutical research, derivatives of this compound have been investigated. Regan et al. (2003) reported on the structure-activity relationships of a specific inhibitor of p38alpha MAP kinase, highlighting the potential medicinal applications of naphthalene-based urea derivatives (Regan et al., 2003).

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19-11-15-10-16(8-9-18(15)23-19)22-20(25)21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-10H,11-12H2,(H,23,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEPKMYCPUMWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea

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